molecular formula C24H27NO5S B4295674 Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B4295674
M. Wt: 441.5 g/mol
InChI Key: YZHXQCRRSHZEGV-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-ethoxy-1-naphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by its complex structure, which includes a naphthyl group, a sulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonamide: The reaction between 4-ethoxy-1-naphthylamine and a sulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide intermediate.

    Esterification: The intermediate is then reacted with ethyl 3-bromo-3-(4-methylphenyl)propanoate in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-ethoxy-1-naphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthyl and phenyl groups.

    Reduction: Reduced forms of the ester and sulfonamide groups.

    Substitution: Substituted derivatives at the ester or sulfonamide positions.

Scientific Research Applications

Ethyl 3-{[(4-ethoxy-1-naphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide moiety which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(4-methoxy-1-naphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
  • Ethyl 3-{[(4-ethoxy-2-naphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
  • Ethyl 3-{[(4-ethoxy-1-naphthyl)sulfonyl]amino}-3-(4-chlorophenyl)propanoate

Uniqueness

Ethyl 3-{[(4-ethoxy-1-naphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group on the naphthyl ring and the methyl group on the phenyl ring differentiates it from similar compounds, potentially leading to unique interactions with biological targets and distinct chemical properties.

Properties

IUPAC Name

ethyl 3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5S/c1-4-29-22-14-15-23(20-9-7-6-8-19(20)22)31(27,28)25-21(16-24(26)30-5-2)18-12-10-17(3)11-13-18/h6-15,21,25H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXQCRRSHZEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC(=O)OCC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

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